

Spectroscopic Profile of 4-Hydroxycephalotaxine: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxycephalotaxine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxycephalotaxine**, a cephalotaxine-type alkaloid. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. The data is compiled from the structural elucidation of related compounds isolated from natural sources.

Introduction

4-Hydroxycephalotaxine is a naturally occurring alkaloid found in plants of the Cephalotaxus genus, notably *Cephalotaxus fortunei* var. *alpina*. Its structural characterization relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents the key spectroscopic data for a closely related compound, 4-hydroxy cephalotaxinone, which provides a strong reference for the spectroscopic properties of **4-Hydroxycephalotaxine**.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for 4-hydroxy cephalotaxinone, a compound with the same molecular formula as **4-Hydroxycephalotaxine** (C₁₈H₁₉NO₅)[1].

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the protonated molecule, confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	C18H19NO5	[1]
Ion	[M+H] ⁺	[1]
Measured m/z	330.1337	[1]

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Reference
3520, 3406	-OH (hydroxyl groups)	[1]
1631	C=C (aromatic)	[1]
1500, 1482	Aromatic ring vibrations	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here is for the structurally analogous cephalotine C (4-hydroxy cephalotaxinone)[1].

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
1	5.21	d	6.4
2 α	2.25	m	
2 β	2.05	m	
3	4.81	d	6.4
6 α	3.20	m	
6 β	2.95	m	
7	6.76	s	
10	6.72	s	
11 α	4.68	d	
11 β	4.55	d	10.8
14	7.15	s	
OCH ₂ O	5.97	s	

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	76.7
2	35.1
3	76.1
4	86.1
5	128.6
6	52.1
7	110.1
8	146.8
9	147.4
10	106.0
11	67.8
12	132.4
13	106.7
14	129.5
OCH ₂ O	101.5

Experimental Protocols

The following are generalized experimental protocols based on the methodologies used for the isolation and characterization of cephalotaxine-type alkaloids^[1].

Material and Methods

Isolation: The compound was isolated from the leaves and twigs of *Cephalotaxus fortunei* var. *alpina*. The plant material was extracted, and the resulting crude extract was subjected to column chromatography for purification.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- IR Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-MS instrument to determine the exact mass and molecular formula.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of **4-Hydroxycephalotaxine** is outlined below. This process ensures a systematic approach to structure elucidation.



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References

- 1. Five New Alkaloids from *Cephalotaxus lanceolata* and *C. fortunei* var. *alpina* - PMC [pmc.ncbi.nlm.nih.gov]
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